Cas no 74976-34-4 (6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine)
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[3,2-c]pyridine, 6-broMo-2,3-dihydro-
- 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine
- 6-bromo-5-azaindoline
- CS-0342968
- DTXSID90503111
- EN300-223248
- 74976-34-4
-
- MDL: MFCD20666890
- Inchi: 1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
- InChI Key: QUGWYCFURLIXJB-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C=N1)CCN2
Computed Properties
- Exact Mass: 197.97926g/mol
- Monoisotopic Mass: 197.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 24.9Ų
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149265-1g |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95% | 1g |
$916 | 2021-06-09 | |
| Chemenu | CM149265-1g |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Alichem | A029182741-5g |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95% | 5g |
$2948.00 | 2023-09-01 | |
| Alichem | A029182741-10g |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95% | 10g |
$4180.80 | 2023-09-01 | |
| Alichem | A029182741-25g |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95% | 25g |
$7927.44 | 2023-09-01 | |
| TRC | B379433-2.5mg |
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 2.5mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B379433-5mg |
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 5mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B379433-25mg |
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 25mg |
$ 365.00 | 2022-06-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H34360-250mg |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 98% | 250mg |
¥4062.0 | 2023-09-07 | |
| Enamine | EN300-223248-0.05g |
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine |
74976-34-4 | 95% | 0.05g |
$230.0 | 2024-06-20 |
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine Suppliers
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine
Professional Introduction to 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine (CAS No. 74976-34-4)
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 74976-34-4, belongs to the class of fused pyrrole-pyridine derivatives. Such structures are particularly valued for their diverse biological activities and potential applications in drug development.
The molecular structure of 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine consists of a brominated pyrrolopyridine core, which serves as a versatile scaffold for further chemical modifications. The presence of the bromine atom at the 6-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This feature allows researchers to introduce various functional groups, thereby tailoring the compound for specific biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, pyrrolopyridines have emerged as a promising class of molecules due to their ability to interact with multiple biological pathways. The brominated derivative 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine has been extensively studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
One of the most compelling aspects of 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural flexibility to develop inhibitors targeting enzymes such as kinases and phosphodiesterases. These enzymes are often dysregulated in diseases like cancer and inflammation, making them attractive therapeutic targets.
The pharmacological properties of 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine have been explored in several preclinical studies. Notably, studies have demonstrated its ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, researchers have found that derivatives of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This finding has opened up new avenues for developing treatments against proliferative diseases.
In addition to its applications in oncology, 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine has shown promise in the field of neurology. Recent investigations have highlighted its potential as a scaffold for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors makes it an attractive candidate for further development.
The synthetic methodologies for preparing 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine have also been refined over the years. Modern synthetic approaches often involve multi-step reactions starting from readily available precursors. Advances in catalytic techniques have enabled more efficient and sustainable synthesis routes. These improvements not only enhance the yield but also minimize waste generation, aligning with the principles of green chemistry.
The versatility of 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine extends beyond its use as an intermediate in drug synthesis. It has also been employed in materials science and chemical biology research. For example, researchers have utilized this compound to develop probes for studying protein-protein interactions and to design novel ligands for use in high-throughput screening assays.
The future prospects for 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine are promising given its broad range of applications and ongoing research efforts. As our understanding of biological pathways continues to expand,so does the potential for discovering new therapeutic uses for this compound. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
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